molecular formula C21H26N2O3 B2627533 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 1008985-19-0

3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B2627533
CAS No.: 1008985-19-0
M. Wt: 354.45
InChI Key: CMDGXOSBMYYFSQ-UHFFFAOYSA-N
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Description

3-[(Adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with an adamantane-derived amino group at position 3 and a 4-methoxyphenyl group at position 1. The 4-methoxyphenyl group may contribute to electronic modulation, influencing binding interactions in biological systems.

Properties

IUPAC Name

3-(1-adamantylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-17-4-2-16(3-5-17)23-19(24)9-18(20(23)25)22-21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,13-15,18,22H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDGXOSBMYYFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of Adamantane Derivative: The adamantane moiety can be introduced through a reaction with a suitable halogenated adamantane derivative.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor.

    Coupling Reaction: The final step involves coupling the adamantan-1-ylamine with the pyrrolidine-2,5-dione and the methoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Adamantane Derivatives: The adamantane group is a common feature in compounds with enhanced stability and bioactivity.
  • Methoxyphenyl Group: Shared with 3-(2-aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, this group may facilitate π-π interactions in receptor binding .
  • Functional Handles: Sulfanyl and aminoethyl groups in analogs enable conjugation (e.g., polymer-drug linkages), whereas the target compound’s adamantane group focuses on steric effects .

Biological Activity

3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Synthesis

The synthesis of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The adamantane moiety is often utilized for its unique structural properties that enhance biological activity.

General Synthetic Route:

  • Starting Materials : Adamantane derivatives and 4-methoxyphenyl compounds.
  • Reagents : Various reagents including isothiocyanates and solvents like ethanol.
  • Conditions : Reflux conditions are commonly employed to facilitate the reaction.

Antimicrobial Activity

Research has indicated that derivatives of adamantane exhibit significant antimicrobial properties. For instance, studies have shown that compounds with adamantane structures can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

CompoundMIC (µM)Bacterial Strain
3a12.4S. aureus
3b16.4B. cereus
3c16.5E. coli

These results highlight the potential of adamantane-based compounds as alternatives to conventional antibiotics .

Anti-inflammatory Properties

The anti-inflammatory activity of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has also been investigated. In vitro assays demonstrated that this compound exhibited greater anti-inflammatory effects compared to traditional anti-inflammatory agents like curcumin.

Assay TypeResult
Inhibition Ratio19.8
Reference CompoundDexamethasone

This suggests a promising role for the compound in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Cell Membrane Interaction : The hydrophobic nature of the adamantane group facilitates integration into lipid membranes, altering membrane fluidity and permeability.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate DNA, affecting replication and transcription processes.

Case Studies

In a recent study involving animal models, administration of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione led to a significant reduction in inflammatory markers in tissues affected by induced inflammation.

Study Overview:

  • Model : Mice with induced paw edema.
  • Dosage : Administered at varying doses (10 mg/kg, 20 mg/kg).
  • Outcome : The higher dosage resulted in a marked decrease in paw swelling compared to control groups.

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